

In-Depth Technical Guide to 4-Methyl-4-penten-2-ol

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Compound of Interest

Compound Name: 4-Methyl-4-penten-2-ol

Cat. No.: B1580817

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of **4-Methyl-4-penten-2-ol**. The information is intended to support research, development, and application activities involving this compound.

Core Chemical Properties

4-Methyl-4-penten-2-ol is a secondary allylic alcohol. Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, dictates its characteristic reactivity and physical properties.

Physicochemical Data

The following tables summarize the key physicochemical properties of **4-Methyl-4-penten-2-ol**.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O	--INVALID-LINK--
Molecular Weight	100.16 g/mol	--INVALID-LINK--
CAS Number	2004-67-3	--INVALID-LINK--
IUPAC Name	4-methylpent-4-en-2-ol	--INVALID-LINK--

Physical Properties

Property	Value	Source
Appearance	Colorless liquid	N/A
Boiling Point	131.7 °C at 760 mmHg	N/A
Density	0.832 g/cm ³	N/A
Solubility	Soluble in ethanol and ether, slightly soluble in water.	N/A
Flash Point	46.3 °C	N/A
Refractive Index	1.427	N/A

Spectroscopic Data

The following sections provide an analysis of the mass, infrared, and nuclear magnetic resonance spectra of **4-Methyl-4-penten-2-ol**.

Mass Spectrometry

The mass spectrum of **4-Methyl-4-penten-2-ol** is characterized by fragmentation patterns typical for an unsaturated alcohol. The molecular ion peak (M⁺) is expected at m/z 100. Common fragmentation includes the loss of a methyl group (m/z 85), a water molecule (m/z 82), and cleavage adjacent to the alcohol, leading to a prominent peak at m/z 45.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for its functional groups. A broad band in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol. The C=C stretching vibration of the alkene is observed around 1650 cm⁻¹. The C-H stretching vibrations of the sp³ and sp² hybridized carbons are seen just below and above 3000 cm⁻¹, respectively. The C-O stretching vibration appears in the 1050-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum with detailed assignments is not readily available, the expected chemical shifts and multiplicities for **4-Methyl-4-penten-2-ol** can be

predicted based on its structure.

^1H NMR (Predicted):

- -OH: A broad singlet, with a chemical shift that can vary depending on concentration and solvent.
- CH_3 (on C2): A doublet.
- CH (on C2): A multiplet.
- CH_2 (on C3): A multiplet.
- $=\text{C}(\text{CH}_3)_2$: Two singlets (or a closely spaced multiplet) for the two methyl groups.
- $=\text{CH}_2$: A multiplet.

^{13}C NMR (Predicted):

- C1 (CH_3): ~23 ppm
- C2 (CHOH): ~68 ppm
- C3 (CH_2): ~48 ppm
- C4 ($=\text{C}(\text{CH}_3)_2$): ~144 ppm
- C5 ($=\text{CH}_2$): ~112 ppm
- C6 (CH_3 on C4): ~22 ppm

Experimental Protocols

Synthesis of 4-Methyl-4-penten-2-ol

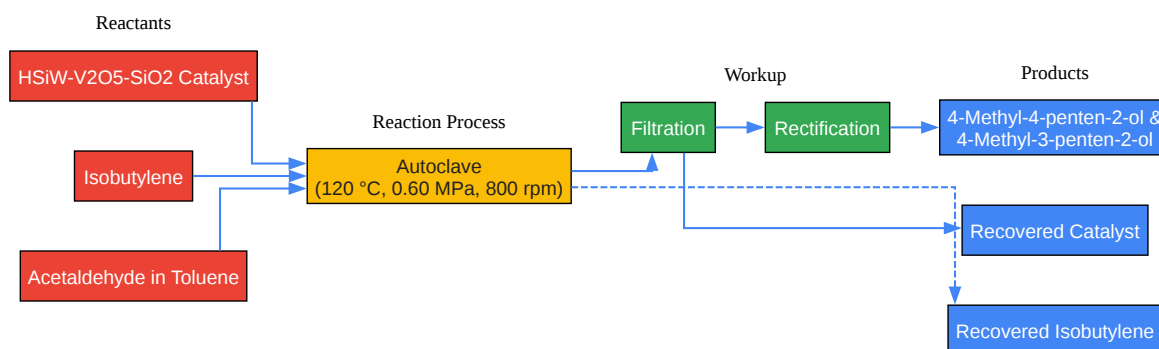
A common method for the synthesis of **4-Methyl-4-penten-2-ol** is the Prins reaction between isobutylene and acetaldehyde, catalyzed by a solid acid catalyst.^[1]

Materials:

- Acetaldehyde (40% solution in toluene)
- Isobutylene
- Toluene
- HSiW-V₂O₅-SiO₂ solid acid catalyst

Procedure:[1]

- A 2000 mL autoclave equipped with a mechanical stirrer and thermostat is charged with 440.0 g of a 40% toluene solution of acetaldehyde (4 mol), 800 g of toluene, and 20 g of HSiW-V₂O₅-SiO₂ solid acid catalyst.[1]
- Isobutylene is slowly introduced into the reactor until the pressure reaches 0.60 MPa (6 mol). [1]
- The reactor is heated to 120 °C, and the stirring speed is set to 800 rpm.[1]
- The reaction progress is monitored by taking samples every hour for analysis by gas chromatography.
- After approximately 5 hours, when the acetaldehyde is completely converted, the reaction is terminated.[1]
- The excess isobutylene is recovered for future use.
- The reaction mixture is filtered to recover the catalyst.
- The filtrate is subjected to rectification to separate the product from the toluene solvent, yielding a mixture of **4-methyl-4-penten-2-ol** and 4-methyl-3-penten-2-ol.[1]



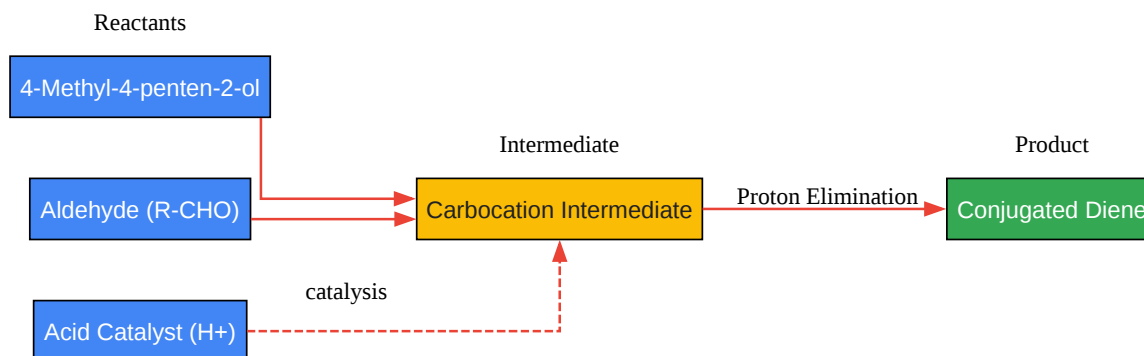
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Caption: Synthesis workflow for **4-Methyl-4-penten-2-ol**.

Chemical Reactivity and Potential Applications

As an allylic alcohol, **4-Methyl-4-penten-2-ol** exhibits reactivity at both the hydroxyl group and the carbon-carbon double bond. This dual functionality makes it a versatile intermediate in organic synthesis.

One notable reaction of allylic alcohols is their participation in acid-catalyzed reactions with aldehydes and ketones, such as the Prins reaction. In the absence of an external nucleophile, the intermediate carbocation can eliminate a proton to form a diene.



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Caption: A typical acid-catalyzed reaction of an allylic alcohol.

The reactivity of **4-Methyl-4-penten-2-ol** makes it a valuable building block for the synthesis of more complex molecules. It can be used in the production of flavors and fragrances and as an intermediate in the synthesis of other fine chemicals.

Safety and Handling

4-Methyl-4-penten-2-ol is a flammable liquid and should be handled with appropriate precautions. Use in a well-ventilated area and avoid contact with skin and eyes. Wear suitable protective clothing, including gloves and safety goggles. Keep away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide has summarized the key chemical properties, spectroscopic data, synthesis, and reactivity of **4-Methyl-4-penten-2-ol**. The provided information, including the structured data tables and detailed experimental protocol, serves as a valuable resource for professionals in research and drug development. The dual functionality of this allylic alcohol presents numerous opportunities for its application as a versatile intermediate in organic synthesis.

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References

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